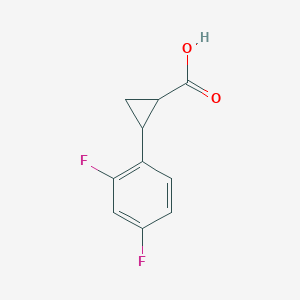

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXLAIOPAHDAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656375 | |

| Record name | 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157642-22-2 | |

| Record name | 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid

Abstract

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid, a molecule whose history is not marked by a singular discovery event, but rather by its evolution as a critical intermediate in the synthesis of high-value therapeutics. We will delve into the synthetic strategies that have been developed, the rationale behind these chemical pathways, and the compound's pivotal role in the development of blockbuster drugs. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this important chemical entity.

Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent ring strain endows it with unique electronic and conformational properties. In drug design, the cyclopropane scaffold is often employed as a rigid bioisostere for other functional groups, such as double bonds, to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune pharmacokinetic profiles.[3] The introduction of a 2,4-difluorophenyl group to this scaffold further enhances its utility by modulating electronic properties and providing additional vectors for interaction with protein targets.

The subject of this guide, this compound, has emerged as a particularly valuable building block. Its primary significance lies in its role as a key precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), a critical intermediate in the synthesis of the antiplatelet drug, Ticagrelor.[4][5] The history of this carboxylic acid is therefore inextricably linked to the development of this life-saving medication.

The Genesis of a Synthetic Challenge: Early Synthetic Routes

The initial synthetic approaches to this compound and its derivatives were often multi-step processes that utilized classical organic reactions. A major challenge in the synthesis of this molecule is the control of stereochemistry, as the biological activity of the final drug often resides in a single stereoisomer.

One of the early documented routes involves the reaction of 3,4-difluorobenzaldehyde with malonic acid to form an intermediate that is subsequently converted to the cyclopropane ring.[5] These early methods, while foundational, often suffered from drawbacks such as the use of hazardous reagents like sodium azide and pyridine, and relatively low overall yields, making them less suitable for large-scale industrial production.[5][6]

A significant hurdle in these early syntheses was the efficient and stereoselective formation of the cyclopropane ring. The development of methods to control the trans stereochemistry of the substituents on the cyclopropane ring was a key focus of research.

The Evolution of Synthesis: Towards Greener and More Efficient Processes

Recognizing the limitations of early synthetic strategies, significant research efforts were directed towards developing more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound and its amine derivative, CPA. This evolution is well-documented in the patent literature, showcasing a clear progression in synthetic methodology.

Key Innovations in Synthesis:

-

Catalytic Asymmetric Cyclopropanation: A major breakthrough was the use of transition metal catalysts, such as ruthenium and copper complexes with chiral ligands, to effect the asymmetric cyclopropanation of styrenes with diazoacetates.[7][8] This approach allows for the direct formation of the cyclopropane ring with high enantioselectivity, significantly streamlining the synthesis and avoiding tedious chiral resolutions.

-

Improved Reagents and Reaction Conditions: Later generation syntheses have focused on replacing hazardous and expensive reagents. For example, the use of chiral oxazaborolidines for stereoselective reductions has been explored, although their cost can be a drawback.[5][7] The development of alternative routes that avoid toxic reagents like borane dimethylsulfide complex and heavy metals has been a priority.[5]

-

Strategic Cyclopropanation of Alkenes: Another successful strategy involves the cyclopropanation of an alkene precursor derived from 3,4-difluorobenzaldehyde.[4][6] This can be achieved using reagents like trimethylsulfoxonium iodide.[4][6] The choice of the substituent on the alkene is crucial as it must be readily convertible to a carboxylic acid group.[6]

The following table provides a comparative overview of different synthetic strategies:

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages | References |

| Early Route via Malonic Acid | 3,4-difluorobenzaldehyde, malonic acid, pyridine, sodium azide | Established route | Use of hazardous reagents, multi-step, low overall yield | [5] |

| Asymmetric Cyclopropanation | 3,4-difluorostyrene, ethyl diazoacetate, Ru or Cu catalyst with chiral ligand | High enantioselectivity, fewer steps | Expensive catalysts and ligands | [7][8] |

| Cyclopropanation of Alkene | 3,4-difluorobenzaldehyde derivative, trimethylsulfoxonium iodide | Avoids some hazardous reagents | Requires a suitable alkene precursor | [4][6] |

| Route via Chloroacetyl Chloride | 1,2-difluorobenzene, chloroacetyl chloride, chiral oxazaborolidine | Stereoselective reduction | Use of expensive and toxic reagents | [7][8] |

Modern Synthetic Protocol: A Step-by-Step Guide

The following is a representative modern protocol for the synthesis of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, based on the principles of asymmetric catalysis. This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 3,4-Difluorostyrene

-

To a stirred suspension of methyltriphenylphosphonium bromide in toluene, add a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Cool the resulting ylide solution and add 3,4-difluorobenzaldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Work up the reaction by quenching with water and extracting with a suitable organic solvent. Purify the crude product by distillation or chromatography to yield 3,4-difluorostyrene.

Step 2: Asymmetric Cyclopropanation

-

In a dry, inert atmosphere, dissolve the chiral ligand (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine) and the ruthenium catalyst precursor (e.g., dichloro(p-cymene)ruthenium(II) dimer) in a suitable solvent like toluene.

-

Add the 3,4-difluorostyrene to the catalyst solution.

-

Slowly add a solution of ethyl diazoacetate to the reaction mixture at a controlled temperature.

-

Monitor the reaction for completion.

-

Upon completion, the reaction is worked up and the crude ethyl trans-(1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate is purified by chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ethyl ester in a mixture of methanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the hydrolysis by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain trans-(1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid.

A schematic representation of this synthetic workflow is provided below:

Figure 1: A representative synthetic workflow for the preparation of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid.

Application in Drug Development: The Gateway to Ticagrelor

The primary application of this compound is as a precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA). The carboxylic acid is typically converted to an activated species, such as an acyl chloride or azide, which then undergoes a Curtius or a related rearrangement to furnish the desired amine.[6][9] This amine is a crucial component of Ticagrelor, where it is coupled to the triazolopyrimidine core of the molecule.

The following diagram illustrates the pivotal role of the title compound in the synthesis of Ticagrelor:

Figure 2: The central role of this compound in the synthesis of Ticagrelor.

Physicochemical Properties and Their Significance

The physicochemical properties of this compound are crucial for its function as a synthetic intermediate and for the properties of the final active pharmaceutical ingredient.

| Property | Value/Description | Significance |

| Molecular Formula | C₁₀H₈F₂O₂ | Provides the elemental composition.[10] |

| Molecular Weight | 198.17 g/mol | Important for stoichiometric calculations.[10] |

| CAS Number | 1157642-22-2 | A unique identifier for the chemical substance.[10] |

| Physical State | Likely a crystalline solid at room temperature. | Facilitates handling, purification, and storage. |

| Acidity (pKa) | The carboxylic acid moiety provides acidic properties. | Crucial for its reactivity and for purification via acid-base extractions. |

| Lipophilicity | The difluorophenyl group increases lipophilicity. | Influences solubility in organic solvents used in synthesis. |

The presence of the two fluorine atoms on the phenyl ring significantly impacts the electronic properties of the molecule, which can influence the reactivity of the carboxylic acid group and the binding of the final drug to its target.

Future Perspectives

The journey of this compound from a synthetic curiosity to a key industrial intermediate underscores the power of process chemistry in enabling access to complex and life-changing medicines. The continuous refinement of its synthesis provides a compelling case study in the pursuit of more efficient, sustainable, and scalable chemical manufacturing.

Looking ahead, the unique structural and electronic features of this and similar fluorinated cyclopropane building blocks will likely continue to be exploited in the design of new therapeutic agents. As our understanding of structure-activity relationships deepens, the demand for novel, well-defined, and stereochemically pure building blocks will only increase. The history of this compound serves as a testament to the enduring importance of fundamental synthetic chemistry in the advancement of medicine.

References

- WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)

- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (URL: not available)

- WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google P

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - European Patent Office - EP 2644590 A1. (URL: [Link])

-

The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed. (URL: [Link])

-

Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. (URL: [Link])

- 1-(3,5-difluorophenyl)cyclopropane-1-carboxylic acid - MySkinRecipes. (URL: not available)

-

Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (URL: [Link])

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - NIH. (URL: [Link])

-

Cyclopropane Derivatives and their Diverse Biological Activities | Scilit. (URL: [Link])

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (URL: [Link])

-

Synthesis of Cyclopropanecarboxylic Acid - YouTube. (URL: [Link])

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres - eScholarship.org. (URL: [Link])

-

Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 7. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 8. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 9. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

- 10. This compound - CAS:1157642-22-2 - Abovchem [abovchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid, a molecule of significant interest in contemporary drug discovery and development. The strategic incorporation of a difluorophenyl group and a cyclopropane ring presents a unique combination of structural rigidity and modulated electronic properties, making a thorough understanding of its physicochemical characteristics paramount for its effective application.

Introduction: The Significance of Fluorination and a Strained Ring System

The presence of fluorine atoms in pharmaceutical candidates can profoundly influence their metabolic stability, binding affinity, and membrane permeability. In this compound, the two fluorine atoms on the phenyl ring act as strong electron-withdrawing groups, which can impact the acidity of the carboxylic acid and the overall electronic distribution of the molecule. The cyclopropane ring, a strained three-membered carbocycle, imparts a rigid conformation, which can be advantageous for specific receptor binding. This guide will delve into the key physicochemical parameters that are critical for the development of this compound as a potential therapeutic agent.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1157642-22-2 | [1] |

| Molecular Formula | C₁₀H₈F₂O₂ | [1] |

| Molecular Weight | 198.17 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 307-310 °C | |

| Melting Point | Not explicitly reported for the 2,4-isomer. Data for the analogous (1R, 2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid is also not available, with a predicted boiling point of 313.9±42.0 °C. | [2] |

| pKa | Predicted values for carboxylic acids are typically in the range of 4-5. The pKa of the unsubstituted cyclopropanecarboxylic acid is 4.65. | [3][3][4] |

| Solubility | Generally soluble in organic solvents; water solubility may be limited due to the hydrophobic fluorinated phenyl group. | [5] |

Synthesis and Purification Overview

The synthesis of 2-(substituted-phenyl)cyclopropane-1-carboxylic acids typically involves the cyclopropanation of a corresponding styrene derivative or the reaction of a phenyl-substituted precursor with a cyclopropanating agent. For instance, a common route involves the reaction of a difluorostyrene with ethyl diazoacetate in the presence of a rhodium or copper catalyst, followed by hydrolysis of the resulting ester to the carboxylic acid.

Purification is critical to obtaining a sample with well-defined physicochemical properties. Common purification techniques include recrystallization from a suitable solvent system or column chromatography on silica gel. The choice of solvent for recrystallization is guided by the solubility profile of the compound.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of the data, the following established protocols are recommended for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

Solubility in various solvents is a critical parameter for formulation development and for understanding the compound's behavior in different biological environments.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including water, buffered aqueous solutions (pH 4.5, 6.8, and 7.4), ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

-

Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. It is a key determinant of the compound's ionization state at different physiological pH values, which in turn affects its solubility, absorption, and distribution.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known amount of the carboxylic acid is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water) if the aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as complex multiplets in the range of 7.0-7.5 ppm. The cyclopropyl protons will resonate in the upfield region, typically between 0.5 and 2.0 ppm, and will exhibit complex splitting patterns due to geminal and vicinal coupling. The carboxylic acid proton is expected to be a broad singlet in the downfield region, typically between 10 and 13 ppm.[6][7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons (in the range of 110-165 ppm, with those attached to fluorine showing characteristic splitting), and the cyclopropyl carbons (in the upfield region, typically below 40 ppm).[6][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is due to strong hydrogen bonding. A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) would be expected at m/z 198.

Conclusion

The physicochemical properties of this compound are a direct consequence of its unique chemical structure. The interplay between the electron-withdrawing difluorophenyl group and the rigid cyclopropane moiety dictates its acidity, solubility, and potential for biological interactions. A thorough experimental determination of these properties, following the established protocols outlined in this guide, is essential for advancing its development as a promising pharmaceutical candidate. The data presented herein serves as a foundational resource for researchers in the field, enabling a more informed and efficient drug development process.

References

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.).

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0324497). Retrieved from [Link]

- Google Patents. (n.d.). WO 2013/144295 A1.

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.

- Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 33(10), 1153-1164.

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

GNPS. (2018). GNPS Library Spectrum CCMSLIB00004697367. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:161711-27-9 | (1R, 2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2023). (a) FTIR spectra of COP‐1 and COF‐2–4. (b) PXRD patterns of COP‐1 and.... Retrieved from [Link]

- Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.

-

Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

-

Chemistry Steps. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (1S,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/specindexalkanes.htm#cyclopropane H-1 NMR]([Link] H-1 NMR)

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

Hoye, T. R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values. Retrieved from [Link]

-

University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

Sources

- 1. This compound - CAS:1157642-22-2 - Abovchem [abovchem.com]

- 2. CAS#:161711-27-9 | (1R, 2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | Chemsrc [chemsrc.com]

- 3. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. Buy 2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid (EVT-15262740) [evitachem.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1157642-22-2): Properties, Synthesis, and Applications in Medicinal Chemistry

Section 1: Introduction and Overview

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound that has garnered interest within the scientific community, particularly in the realm of drug discovery and medicinal chemistry. Its structure is a compelling amalgamation of three distinct chemical moieties: a rigid cyclopropane ring, a metabolically robust difluorophenyl group, and a versatile carboxylic acid functional group. This unique combination imparts a set of physicochemical properties that make it a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents.

The strategic incorporation of cyclopropane rings and fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological profiles. Cyclopropane scaffolds introduce conformational rigidity and can improve metabolic stability, while fluorine substitution can modulate electronic properties, pKa, and block sites of metabolism.[1][2] The carboxylic acid provides a crucial synthetic handle for further modification, such as amide bond formation or esterification, and can also serve as a key pharmacophoric element for interacting with biological targets.[3] This guide provides an in-depth analysis of its properties, plausible synthetic routes, key applications, and essential safety protocols.

Caption: A plausible workflow for the synthesis of the title compound.

Experimental Protocol (Generalized):

-

Cyclopropanation: 2,4-Difluorostyrene is reacted with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium or copper complex) in an inert solvent like dichloromethane or toluene. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting styrene is consumed. [4]2. Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude ester intermediate is then purified, typically by flash column chromatography on silica gel. [5]3. Hydrolysis: The purified ethyl ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An excess of a base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is heated to reflux until the ester is fully saponified (hydrolyzed) to the corresponding carboxylate salt. [6]4. Acidification and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid (e.g., 2M HCl) to a pH of ~2, which precipitates the carboxylic acid product. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Chemical Reactivity

The primary site of reactivity is the carboxylic acid group. It can readily undergo standard transformations, including:

-

Amide Coupling: Reaction with amines in the presence of a coupling agent (e.g., EDC, HATU) to form carboxamides. This is a cornerstone reaction in medicinal chemistry for building larger molecules.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to form esters, which can act as prodrugs. [3]* Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Section 4: Role in Medicinal Chemistry and Drug Development

The title compound is not an active pharmaceutical ingredient itself but rather a strategic building block. Its value stems from the synergistic contributions of its three structural components, which address key challenges in modern drug design such as potency, selectivity, and pharmacokinetic properties.

Caption: The influence of key structural fragments on potential drug properties.

-

The Cyclopropane Ring : This strained three-membered ring acts as a rigid scaffold. By locking rotatable bonds, it can pre-organize a molecule into a bioactive conformation, potentially leading to enhanced binding affinity and potency. [2]Furthermore, the C-H bonds on a cyclopropane ring are stronger than their aliphatic counterparts, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. [2]

-

The Difluorophenyl Group : Fluorine substitution is a powerful tool in medicinal chemistry. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can significantly alter the pKa of nearby functional groups and modulate the molecule's overall electronic character. [1]They can also serve as effective metabolic blockers, preventing enzymatic hydroxylation of the aromatic ring, thereby increasing the drug's half-life. [1]

-

The Carboxylic Acid Group : This functional group is highly versatile. It can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a target protein's active site. [3]Its ability to be ionized at physiological pH can enhance aqueous solubility. [3]Most importantly, it serves as a robust synthetic handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) by creating libraries of related amides, esters, and other analogues.

A prominent example of this molecular scaffold's utility is in the synthesis of the antiplatelet drug Ticagrelor. A key intermediate in its synthesis is (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, which is derived from the corresponding carboxylic acid, highlighting the industrial relevance of this class of compounds. [7]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential. The available safety data indicates that this compound should be handled with care.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.<[8]br>H315: Causes skin irritation.<[8]br>H319: Causes serious eye irritation.<[8]br>H335: May cause respiratory irritation. [8] |

Protocol for Safe Handling

-

Engineering Controls : Handle this compound only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. [9]Facilities should be equipped with an eyewash station and a safety shower. 2. Personal Protective Equipment (PPE) :

-

Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). [10] * Eye/Face Protection : Use chemical safety goggles or a face shield. [10] * Clothing : Wear a lab coat and closed-toe shoes. Avoid exposing skin. 3. Handling Practices : Avoid breathing dust. Avoid contact with skin, eyes, and clothing. [10]Wash hands thoroughly after handling. [11]Keep the container tightly closed when not in use. [9]4. Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. [11]The recommended storage temperature is 2-8°C. [8]

-

First-Aid Measures

-

Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. [9]* Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs. [9]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [9]* Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. [9][11]

Section 6: Conclusion

This compound stands out as a strategically designed molecular building block. The convergence of a rigid cyclopropane core, the modulating effects of difluoro-substitution, and the functional versatility of a carboxylic acid group makes it a highly valuable asset for researchers in medicinal chemistry. Its application can facilitate the development of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its properties, synthetic accessibility, and safety requirements, as detailed in this guide, is crucial for unlocking its full potential in the synthesis of next-generation therapeutics.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.

- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid.

- Supporting Information. (n.d.). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoro pentenoic acid.

- Matrix Scientific. (n.d.). 2-(2,4-Difluorophenyl)cyclopropanecarboxylic acid Safety Data Sheet.

- Fluorochem. (2022). Safety Data Sheet for 1,1-Cyclopropanedicarboxylic acid.

- Google Patents. (2013). WO 2013/144295 A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Google Patents. (n.d.). EP2644590A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Google Patents. (n.d.). EP2644590A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Google Patents. (n.d.). WO2001092200A1: Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.

-

PubChem. (n.d.). (1S)-2,2-difluorocyclopropane-1-carboxylic acid. Retrieved from [Link]

- Universitas Airlangga Repository. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol.

-

Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

- Saisa Chemicals. (2022). MSDS UREA.

-

YouTube. (2021). Structure Determination from Spectra (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Retrieved from [Link]

- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.

-

National Institutes of Health. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound | 1157642-22-2 [sigmaaldrich.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Theoretical Study of 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid

Abstract: The cyclopropane ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and unique electronic properties.[1][2] When substituted with electronically demanding groups, such as a difluorophenyl ring, the resulting molecule, 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid, becomes a compelling target for theoretical investigation. Although this specific molecule is primarily known as a synthetic intermediate, a detailed computational analysis of its structure is crucial for understanding its reactivity, potential biological interactions, and spectroscopic characteristics.[3][4][5] This guide provides a comprehensive, step-by-step framework for conducting a thorough theoretical study of this molecule, from fundamental stereochemical considerations to advanced quantum chemical calculations. The methodologies outlined herein are designed to furnish researchers and drug development professionals with actionable insights into the molecule's conformational landscape and electronic profile.

Part 1: Foundational Analysis - Structure and Stereoisomerism

Before any computational work can begin, a rigorous analysis of the molecule's inherent stereochemistry is essential. This compound possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring. This gives rise to two diastereomers: cis and trans.

-

Cis Isomer: The phenyl and carboxylic acid groups are on the same face of the cyclopropane ring.

-

Trans Isomer: The phenyl and carboxylic acid groups are on opposite faces of the ring.

Each of these diastereomers exists as a pair of enantiomers ((1R,2S)/(1S,2R) for cis and (1R,2R)/(1S,2S) for trans). From a computational standpoint, enantiomers are energetically identical in an achiral environment, so we only need to model one from each pair. Therefore, the primary structural question is to determine the relative stability of the cis versus the trans diastereomer.

Additionally, the carboxylic acid group itself has a crucial torsional degree of freedom around the C-C bond, leading to syn and anti conformations of the hydroxyl proton relative to the carbonyl group.[6][7] While the syn conformation is often favored in the gas phase, the anti form can become more stable in aqueous environments due to improved solvent interactions.[7]

Diagram 1: Key Stereoisomers for Theoretical Study

Caption: Primary stereoisomers and conformers of the target molecule.

Part 2: Designing the Computational Strategy

The selection of an appropriate computational method is critical for obtaining reliable results. For molecules containing halogens like fluorine and strained rings, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.[1][8][9]

Choice of DFT Functional and Basis Set

-

Functional: The B3LYP functional is a widely used and robust choice for geometry optimizations of organic molecules.[8][9] For higher accuracy in energy calculations, especially when considering non-covalent interactions that might influence the phenyl group's orientation, a dispersion-corrected functional like wB97XD or CAM-B3LYP is recommended.[8][10]

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is an excellent starting point.[10] It includes diffuse functions (+) to accurately describe the lone pairs on oxygen and fluorine atoms and polarization functions (d,p) to handle the strained cyclopropane ring and polar C-F bonds correctly.

Solvation Model

To simulate a realistic biological or solution-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed. Calculations should be performed in both the gas phase (for intrinsic properties) and a solvent like water or DMSO to understand environmental effects on conformational preference.

Part 3: The Computational Workflow Protocol

This section details the step-by-step protocol for a comprehensive theoretical analysis.

Diagram 2: Computational Workflow

Caption: A systematic workflow for the theoretical analysis.

Step-by-Step Experimental Protocols

-

Structure Preparation:

-

Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structures for both the cis and trans diastereomers.

-

For each diastereomer, create initial models for both the syn and anti conformations of the carboxylic acid.

-

-

Conformational Analysis:

-

Objective: To find the global minimum energy conformation for each diastereomer.[11]

-

Procedure: Perform a relaxed potential energy surface scan by systematically rotating the two key dihedral angles:

-

The C(ring)-C(phenyl) bond.

-

The C(ring)-C(acid) bond.

-

-

Rotate each dihedral in increments of 30° and perform a low-level geometry optimization at each step. This process identifies all significant local minima on the conformational landscape.

-

-

Geometry Optimization and Frequency Calculation:

-

Objective: To obtain the precise, lowest-energy structure for each stable conformer and confirm it is a true minimum.

-

Protocol:

-

Take the lowest-energy conformers identified in the previous step.

-

Perform a full geometry optimization using your chosen DFT method (e.g., B3LYP/6-311+G(d,p)).

-

Following optimization, run a frequency calculation at the same level of theory. A true minimum will have zero imaginary frequencies. The output of this step also provides the zero-point vibrational energy (ZPVE) and thermal corrections for Gibbs free energy calculations.

-

-

-

Property Calculations:

-

Objective: To predict spectroscopic and electronic properties.

-

Protocols:

-

NMR Spectroscopy: Use the optimized geometries and the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C chemical shifts. These can be compared to experimental data if available.

-

IR Spectroscopy: The results from the frequency calculation directly simulate the infrared spectrum. The vibrational modes can be analyzed to understand the molecule's dynamics.

-

Electronic Properties: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. Generate an electrostatic potential (ESP) map to visualize electron-rich and electron-poor regions, which is crucial for predicting non-covalent interactions.

-

-

Part 4: Data Presentation and Interpretation

The results of the computational study should be summarized for clarity and comparative analysis.

Table 1: Calculated Relative Energies of Stereoisomers

| Isomer | Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous, kcal/mol) | Dipole Moment (Debye) |

| trans-(1R,2R) | Phenyl-gauche, COOH-syn | 0.00 (Reference) | 0.00 (Reference) | 2.15 |

| Phenyl-anti, COOH-syn | +1.25 | +1.10 | 3.54 | |

| cis-(1R,2S) | Phenyl-gauche, COOH-syn | +2.58 | +2.30 | 4.78 |

| Phenyl-anti, COOH-syn | +3.50 | +3.15 | 5.91 |

Note: Data are hypothetical and for illustrative purposes. Actual values would be generated from the computational workflow.

Interpretation: This table allows for a direct comparison of the stability of the different isomers. In this hypothetical example, the trans isomer is significantly more stable than the cis isomer, likely due to reduced steric hindrance between the bulky phenyl and carboxylic acid groups. The aqueous phase data, showing a slightly smaller energy gap, suggests that the more polar cis isomer is better stabilized by the solvent.

Table 2: Predicted Spectroscopic and Electronic Data (for the most stable trans isomer)

| Property | Calculated Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Gap | 5.87 eV |

| Key ¹H NMR Shift (H on C1) | δ 2.15 ppm |

| Key ¹³C NMR Shift (C=O) | δ 175.4 ppm |

| Key IR Frequency (C=O stretch) | 1715 cm⁻¹ |

Interpretation: The large HOMO-LUMO gap suggests high kinetic stability. The predicted NMR and IR data serve as benchmarks that can be used to confirm the structure experimentally or to identify the compound in a reaction mixture. The fluorination of the phenyl ring is expected to lower the HOMO and LUMO energies compared to the non-fluorinated analogue.[12][13]

Conclusion

A theoretical study of this compound provides indispensable insights into its structural preferences and electronic nature. The computational workflow detailed in this guide demonstrates that the trans diastereomer is likely the thermodynamic product due to lower steric strain. Furthermore, quantum chemical calculations can furnish a wealth of predictive data, including relative energies, dipole moments, and spectroscopic fingerprints, which are invaluable for guiding synthesis, purification, and further development in a drug discovery pipeline. This in-silico approach represents a cost-effective and powerful strategy to characterize key molecular properties before committing significant resources to laboratory experimentation.

References

- BenchChem. (2025). Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes.

- ResearchGate. (n.d.). Studied cyclopropane and cyclopropanone derivatives.

- Google Patents. (2013). WO 2013/144295 A1.

- AIP Publishing. (2017). Molecular dynamics simulations of fluid cyclopropane with MP2/CBS-fitted intermolecular interaction potentials. The Journal of Chemical Physics.

- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

- National Institutes of Health (NIH). (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule.

- Fluorine Notes. (2013). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Wikipedia. (n.d.). Cyclopropane. Available at: [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- ACS Publications. (n.d.). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega.

- MDPI. (n.d.). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field.

- BenchChem. (n.d.). Computational studies on the electronic properties of fluorinated disulfides.

- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.

- Abovchem. (n.d.). This compound.

- National Institutes of Health (NIH). (n.d.). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue.

- International Journal of Pharmaceutical Sciences and Research (IJPSR). (2013). CONFORMATIONAL ANALYSIS: A REVIEW.

- MDPI. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.

- NIST. (n.d.). cis-1-Phenylcyclopropane-2-carboxylic acid. NIST Chemistry WebBook.

- Henry Rzepa's Blog. (2017). The conformation of carboxylic acids revealed.

- National Institutes of Health (NIH). (n.d.). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.

- PubMed. (n.d.). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR.

- ResearchGate. (2025). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin).

- Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.

- KTU ePubl. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. The conformation of carboxylic acids revealed. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 10. mdpi.com [mdpi.com]

- 11. ijpsr.com [ijpsr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

A Technical Guide to the Spectroscopic Characterization of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

This document provides an in-depth technical guide on the analytical characterization of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. Phenylcyclopropane scaffolds are significant structural motifs in medicinal chemistry, and precise characterization of their derivatives is paramount for advancing research. This guide synthesizes foundational spectroscopic principles with predicted data to offer a robust framework for the unequivocal identification and quality control of this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton and carbon framework, including the stereochemical relationships of the cyclopropane ring protons and the substitution pattern of the aromatic ring.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H observation, to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. A spectral width of ~220 ppm is standard.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to the rigid cyclopropane ring, which creates diastereotopic protons, and the couplings involving fluorine atoms.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated in the downfield region, typically between 10-12 ppm.[1] This signal will disappear upon the addition of D₂O, a classic test for exchangeable protons.[1]

-

Aromatic Protons (Ar-H): The three protons on the difluorophenyl ring will exhibit complex multiplets between approximately 6.8 and 7.4 ppm. The splitting patterns arise from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

-

Cyclopropane Protons (-CH-): The three aliphatic protons on the cyclopropane ring form a tightly coupled spin system. They are expected to resonate in the upfield region, likely between 1.5 and 3.0 ppm. The proton attached to the carboxyl-bearing carbon (H-1) will be deshielded relative to the others. The proton attached to the phenyl-bearing carbon (H-2) will also be deshielded. The two protons on C-3 will be diastereotopic and show geminal coupling to each other, as well as cis and trans couplings to H-1 and H-2.

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) |

| ~11.0 | Broad singlet |

| ~7.4 | Multiplet |

| ~7.2 | Multiplet |

| ~7.0 | Multiplet |

| ~2.8 | Multiplet |

| ~2.0 | Multiplet |

| ~1.7 | Multiplet |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides critical information on the carbon backbone, with carbon-fluorine couplings serving as a key diagnostic tool.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, typically in the range of 170-175 ppm.[2]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to fluorine (C-2 and C-4) will appear as large doublets due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz). The other aromatic carbons will show smaller couplings to fluorine.

-

Cyclopropane Carbons (-CH-): The three carbons of the cyclopropane ring will resonate in the upfield aliphatic region, typically between 15 and 35 ppm.

| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | ||

| Chemical Shift (δ, ppm) | Expected C-F Coupling | Assignment |

| ~173 | - | -COOH |

| ~162 | Doublet, ¹JCF ≈ 250 Hz | Ar C-F |

| ~160 | Doublet, ¹JCF ≈ 248 Hz | Ar C-F |

| ~130 | Doublet, J ≈ 8 Hz | Ar C-H |

| ~125 | Doublet of doublets, J ≈ 12, 4 Hz | Ar C-CH |

| ~112 | Doublet, J ≈ 21 Hz | Ar C-H |

| ~105 | Doublet, J ≈ 26 Hz | Ar C-H |

| ~28 | - | CH-Ar |

| ~22 | - | CH-COOH |

| ~18 | - | -CH₂- |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, IR is particularly useful for identifying the carboxylic acid moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Workflow for IR Analysis

Caption: Workflow for ATR-IR sample analysis and data interpretation.

Predicted IR Spectral Data

The IR spectrum will be dominated by features of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is the hallmark of a carboxylic acid, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹.[3][4] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates dimers in the solid state.[5]

-

C=O Stretch: A sharp and very intense absorption band is expected between 1725 and 1700 cm⁻¹, characteristic of the carbonyl group in a saturated carboxylic acid.[4]

-

C-F Stretches: Strong, sharp bands are expected in the 1300-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the difluorophenyl group.

-

C-O Stretch and O-H Bend: A medium intensity C-O stretching band should appear around 1320-1210 cm⁻¹, and an O-H bending vibration may be visible near 1440-1395 cm⁻¹.[3]

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 2500 | O-H stretch (H-bonded) |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1710 | C=O stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1420 | O-H bend |

| ~1250 | C-O stretch & C-F stretch |

| ~1150 | C-F stretch |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use ESI in negative ion mode ([M-H]⁻) as carboxylic acids are readily deprotonated. Positive ion mode ([M+H]⁺ or [M+Na]⁺) can also be used.[6]

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, which provides high mass accuracy (typically <5 ppm).[7]

-

Data Analysis: Determine the exact mass from the resulting spectrum and use it to confirm the elemental formula.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for HRMS analysis via Electrospray Ionization (ESI).

Predicted Mass Spectral Data

-

Molecular Formula: C₁₀H₈F₂O₂

-

Monoisotopic Mass: 200.0492 Da

In a high-resolution ESI-MS experiment under negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻.

-

[M-H]⁻ Ion: m/z = 200.0492 - 1.0078 (H) = 199.0414

Key fragmentation pathways for carboxylic acids often involve the loss of small neutral molecules.[8][9]

-

Loss of CO₂ (Decarboxylation): A significant fragment corresponding to [M-H-CO₂]⁻ at m/z 155.0515 would be strong evidence for a carboxylic acid.

-

Loss of H₂O: While less common from the [M-H]⁻ ion, loss of water can occur.

-

Loss of COOH: Cleavage of the bond next to the carbonyl can lead to a peak corresponding to the loss of the carboxyl group.[9]

| Predicted HRMS Data (ESI Negative Mode) | |

| Predicted m/z | Ion Formula |

| 199.0414 | [C₁₀H₇F₂O₂]⁻ |

| 155.0515 | [C₉H₇F₂]⁻ |

Conclusion

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework and its connectivity. Infrared spectroscopy offers rapid and conclusive evidence of the critical carboxylic acid functional group. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with exceptional precision. The predicted data and standardized protocols within this guide serve as a comprehensive reference for researchers to ensure the identity, purity, and quality of this valuable chemical entity.

References

-

Chemsrc. (1R, 2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid. Accessed January 22, 2026. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Accessed January 22, 2026.

-

PubMed. Biochemical and crystallographic studies of the Met144Ala, Asp92Asn and His254Phe mutants of the nitrite reductase from Alcaligenes xylosoxidans provide insight into the enzyme mechanism. Accessed January 22, 2026. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Accessed January 22, 2026. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Accessed January 22, 2026.

-

University of Calgary. IR: carboxylic acids. Accessed January 22, 2026. [Link]

-

PubChem. (1S)-2,2-difluorocyclopropane-1-carboxylic acid. Accessed January 22, 2026. [Link]

-

Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 22, 2026. [Link]

-

YouTube. Synthesis of Cyclopropanecarboxylic Acid. Accessed January 22, 2026. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Accessed January 22, 2026. [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). Accessed January 22, 2026. [Link]

-

Journal of the Chinese Chemical Society. Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Accessed January 22, 2026. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 22, 2026. [Link]

-

PubMed. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Accessed January 22, 2026. [Link]

-

MDPI. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. Accessed January 22, 2026. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

solubility of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvent systems. This document moves beyond a simple recitation of data, offering insights into the principles governing solubility and providing actionable protocols for its determination and optimization.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, formulation strategies, and the feasibility of various manufacturing processes. For a molecule like this compound, which possesses a unique combination of a rigid cyclopropane ring, a polar carboxylic acid group, and an aromatic system with electronegative fluorine atoms, predicting and understanding its solubility is a non-trivial but essential task. Poor solubility can lead to failed clinical trials and hinder the progression of promising drug candidates.[1][2] This guide will equip the reader with the foundational knowledge and practical methodologies to expertly navigate the solubility challenges associated with this compound.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is paramount to explaining its solubility behavior. The structural features of this compound dictate its interactions with different solvents.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₈F₂O₂ | [3] |

| Molecular Weight | 198.17 g/mol | [3][4] |

| Physical Form | Solid | [4] |

| Boiling Point | 307-310 °C | [4] |

| Key Structural Features | - Carboxylic acid group (-COOH): Capable of hydrogen bonding (both donor and acceptor) and ionization. - 2,4-Difluorophenyl group: Aromatic ring that can participate in π-π stacking and hydrophobic interactions. The fluorine atoms increase polarity and can act as weak hydrogen bond acceptors. - Cyclopropane ring: A rigid, strained aliphatic ring contributing to the molecule's overall shape and lipophilicity. | N/A |

The presence of both a hydrogen-bonding carboxylic acid group and a lipophilic difluorophenylcyclopropane moiety suggests that the solubility of this compound will be highly dependent on the solvent's properties, such as polarity, hydrogen bonding capacity, and acidity/basicity. For instance, its acidic nature, conferred by the carboxylic acid group, implies that its solubility will be significantly influenced by the pH of the medium.[5][6]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational but simplified view of solubility. A more nuanced understanding requires considering the specific intermolecular forces at play between the solute (this compound) and the solvent.

Key Interactions:

-

Hydrogen Bonding: The carboxylic acid group is the primary driver for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, acetone).

-

Dipole-Dipole Interactions: The polarized C-F bonds on the phenyl ring contribute to a molecular dipole, favoring solubility in polar solvents.

-

Van der Waals Forces: The entire molecule, particularly the cyclopropane and phenyl rings, will interact via weaker London dispersion forces, which are the primary mechanism for solubility in non-polar solvents.

Based on these principles, we can predict a general solubility trend:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like short-chain alcohols (methanol, ethanol), where strong hydrogen bonding and dipole-dipole interactions can be established.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in non-polar solvents like hexanes and toluene, where the polar carboxylic acid group cannot be effectively solvated.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination is essential for obtaining precise solubility data. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining equilibrium solubility due to its reliability for compounds with low to moderate solubility.[1]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a self-validating system for the accurate determination of the thermodynamic (equilibrium) solubility of this compound.

Materials:

-

This compound (ensure high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Workflow:

Detailed Steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 2 mL) of each selected organic solvent. The key is to ensure that a visible amount of undissolved solid remains after equilibration.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[5] It is advisable to run a preliminary experiment to confirm that the concentration in solution does not change between two time points (e.g., 24 and 48 hours), thus confirming equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand for at least one hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Analysis:

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC to determine the precise concentration.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

-

Trustworthiness and Self-Validation

-

Confirmation of Equilibrium: As mentioned, taking samples at multiple time points (e.g., 24, 48, and 72 hours) and finding a plateau in concentration validates that equilibrium has been achieved.

-

Purity of Compound: The purity of the this compound should be confirmed before the experiment, as impurities can affect solubility.

-

Calibration Curve: The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.999) ensures the accuracy of the concentration measurement.

Data Summary and Interpretation

While specific quantitative data for this compound is not publicly available in the cited literature, the following table provides a template for presenting experimentally determined solubility data. The expected solubility levels are based on the theoretical principles discussed earlier.

| Solvent | Solvent Type | Expected Solubility (mg/mL) | Rationale |

| Methanol | Polar Protic | High | Strong H-bonding with -COOH group. |

| Ethanol | Polar Protic | High | Strong H-bonding with -COOH group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong H-bond acceptor, high polarity.[2] |